

# chemical structure of 2-chloro-N-(3-methoxyphenyl)acetamide

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## Compound of Interest

Compound Name: 2-chloro-N-(3-methoxyphenyl)acetamide

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An In-depth Technical Guide to **2-chloro-N-(3-methoxyphenyl)acetamide**

## Abstract

This technical guide provides a comprehensive scientific overview of **2-chloro-N-(3-methoxyphenyl)acetamide** (CAS No: 17641-08-6). The document details its core chemical structure, physicochemical properties, a validated synthesis protocol, and methods for its analytical characterization. Designed for researchers, chemists, and professionals in drug development, this paper synthesizes theoretical knowledge with practical, field-proven insights. We will explore the causality behind experimental choices, ensuring that the methodologies presented are robust and self-validating. The significance of this compound as a versatile chemical intermediate is also discussed, supported by authoritative references.

## Introduction and Core Chemical Identity

**2-chloro-N-(3-methoxyphenyl)acetamide** is a substituted aromatic amide. It belongs to the class of chloroacetamides, which are known for their utility as building blocks in organic synthesis due to the reactive C-Cl bond. The molecule integrates a chloroacetamide moiety with a 3-methoxyphenyl group, derived from m-anisidine. Its unique combination of functional groups—an amide linkage, an electrophilic alkyl chloride, and a methoxy-substituted benzene ring—makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[1]</sup> Structurally related N-aryl

chloroacetamides have been investigated for a range of biological activities, including antimicrobial and antifungal properties.[\[2\]](#)[\[3\]](#)

Key Identifiers:

- Chemical Name: **2-chloro-N-(3-methoxyphenyl)acetamide**
- CAS Number: 17641-08-6[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Formula: C<sub>9</sub>H<sub>10</sub>ClNO<sub>2</sub>[\[4\]](#)[\[5\]](#)
- Molecular Weight: 199.64 g/mol [\[4\]](#)[\[5\]](#)

## Molecular Structure and Physicochemical Properties

### Structural Analysis

The structure of **2-chloro-N-(3-methoxyphenyl)acetamide** consists of a central amide functional group. The nitrogen atom of the amide is bonded to a 3-methoxyphenyl ring, while the carbonyl carbon is bonded to a chloromethyl group (-CH<sub>2</sub>Cl).

- Amide Group (-CONH-): This planar group is central to the molecule's chemistry, providing structural rigidity and potential for hydrogen bonding via the N-H group.
- 3-Methoxyphenyl Group: This aromatic ring, substituted with a methoxy (-OCH<sub>3</sub>) group at the meta position, influences the molecule's electronic properties and solubility. The methoxy group is an electron-donating group, which can affect the reactivity of the aromatic ring.
- Chloroacetyl Group (-COCH<sub>2</sub>Cl): The presence of the chlorine atom makes the adjacent methylene carbon an electrophilic site, susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Caption: Chemical structure of **2-chloro-N-(3-methoxyphenyl)acetamide**.

### Physicochemical Data

A summary of the key physicochemical properties is presented below. This data is critical for designing experimental conditions, predicting solubility, and assessing potential bioavailability.

Property	Value	Source
Molecular Weight	199.64 g/mol	[4][5]
Exact Mass	199.0400063 Da	[4]
Melting Point	90.5-91.5 °C	[4]
Boiling Point (est.)	371.9 °C at 760 mmHg	[4]
Density (est.)	1.264 g/cm <sup>3</sup>	[4]
XLogP3	1.9	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	2	[4]
Rotatable Bond Count	3	[4]

## Synthesis Protocol: N-Acylation of m-Anisidine

### Reaction Principle and Mechanistic Insight

The most direct and widely employed method for synthesizing **2-chloro-N-(3-methoxyphenyl)acetamide** is the nucleophilic acyl substitution reaction between 3-methoxyaniline (m-anisidine) and chloroacetyl chloride.[3][7] The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the amine nitrogen of m-anisidine onto the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming a protonated amide. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Causality of Experimental Choices:

- **Low Temperature:** The reaction is highly exothermic. Performing the addition of chloroacetyl chloride at low temperatures (0-5 °C) is crucial to control the reaction rate, prevent side reactions, and minimize the formation of polymeric byproducts.[8]

- **Base:** A mild base, such as sodium acetate or a tertiary amine like triethylamine, is used to scavenge the HCl generated.<sup>[8][9]</sup> This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
- **Solvent:** Aprotic solvents like acetic acid, acetonitrile, or tetrahydrofuran (THF) are suitable as they dissolve the reactants without participating in the reaction.<sup>[7][8][10]</sup>

Caption: General workflow for the synthesis of the target compound.

## Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-aryl chloroacetamides.<sup>[9][10]</sup>

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or THF, approx. 10 mL per gram of amine).
- **Cooling:** Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
- **Addition of Acyl Chloride:** Add chloroacetyl chloride (1.0 eq.) dropwise to the cooled, stirring amine solution using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.
- **Base Addition & Reaction:** If using an inert solvent like THF, a base such as triethylamine (1.1 eq.) should be added prior to the acyl chloride. If using acetic acid, after the addition is complete, add a solution of sodium acetate (1.5 eq.) in water.<sup>[9]</sup>
- **Reaction Progression:** Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Product Precipitation:** Upon completion, pour the reaction mixture into cold water. A solid precipitate should form.
- **Isolation:** Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any unreacted starting materials and salts.

- Purification: Dry the crude product. For final purification, recrystallize the solid from a suitable solvent system, such as ethanol or a benzene/ligroine mixture, to yield the final product as a crystalline solid.<sup>[4]</sup>

## Analytical Characterization and Structural Elucidation

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques. The following data are based on typical values for structurally similar compounds.<sup>[2][10][11]</sup>

Technique	Expected Observations
<sup>1</sup> H NMR	δ (ppm): ~10.0 (s, 1H, NH), 6.8-7.5 (m, 4H, Ar-H), 4.2 (s, 2H, Cl-CH <sub>2</sub> ), 3.8 (s, 3H, OCH <sub>3</sub> )
<sup>13</sup> C NMR	δ (ppm): ~164 (C=O), ~160 (Ar-C-O), ~140 (Ar-C-N), 110-130 (other Ar-C), ~55 (OCH <sub>3</sub> ), ~43 (CH <sub>2</sub> -Cl)
FT-IR	ν (cm <sup>-1</sup> ): ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~780 (C-Cl stretch)
Mass Spec. (EI)	m/z: Molecular ion at 199 (M <sup>+</sup> ) and 201 ([M+2] <sup>+</sup> ) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Trustworthiness through Self-Validation: The combined data from these orthogonal analytical methods provide a self-validating system. For instance, the mass spectrometry data confirms the molecular weight and elemental composition (presence of chlorine), while NMR spectroscopy confirms the precise connectivity of the atoms and the arrangement of functional groups, and IR spectroscopy verifies the presence of those key functional groups.

## Applications in Research and Development

**2-chloro-N-(3-methoxyphenyl)acetamide** is primarily utilized as a chemical intermediate. Its bifunctional nature—a nucleophilic substitution site at the chloromethyl carbon and potential for

electrophilic substitution on the activated aromatic ring—allows for diverse synthetic transformations.

- **Pharmaceutical Synthesis:** It serves as a scaffold for building more complex molecules with potential therapeutic applications, including those targeting neurological disorders.[1]
- **Agrochemical Development:** It is used in the formulation of novel herbicides and pesticides. [1][8] The chloroacetamide pharmacophore is present in several commercially successful herbicides.
- **Biochemical Research:** The compound can be used as a starting material to synthesize enzyme inhibitors or molecular probes for studying metabolic pathways.[1]

## Safety and Handling

**Hazard Identification:** According to aggregated GHS data, **2-chloro-N-(3-methoxyphenyl)acetamide** is considered harmful if swallowed (H302).[4][12] It is also classified as an irritant.[5]

**Handling Precautions:**

- Use in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a cool, dry place away from incompatible materials.

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